

# Application Notes: ATTO 590-Streptavidin Complex for High-Resolution Immunohistochemistry

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## Compound of Interest

Compound Name: ATTO 590 biotin

Cat. No.: B12386210

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## Introduction

Immunohistochemistry (IHC) is a cornerstone technique for visualizing the spatial distribution of specific proteins within the cellular and tissue context. The streptavidin-biotin interaction is a powerful tool in IHC, offering significant signal amplification and enhanced sensitivity. When coupled with the bright and photostable fluorophore ATTO 590, the streptavidin-biotin complex provides a robust system for fluorescent detection of low-abundance targets. This application note details the use of the ATTO 590-streptavidin complex in IHC, providing a comprehensive protocol and technical data to enable researchers to achieve high-quality, reproducible results.

ATTO 590 is a rhodamine-based dye with a strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.<sup>[1][2][3][4]</sup> These characteristics make it an ideal candidate for demanding applications such as high-resolution microscopy and quantitative imaging. The ATTO 590-streptavidin conjugate leverages the high-affinity bond between streptavidin and biotin to deliver this superior fluorophore to the target protein, enabling crisp, bright visualization.

## Principle of the Method

The ATTO 590-streptavidin IHC method is an indirect staining technique that relies on a multi-layer amplification strategy. The process begins with the specific binding of a primary antibody to the target antigen within the tissue. Subsequently, a biotinylated secondary antibody, which is directed against the host species of the primary antibody, is applied. This secondary antibody carries multiple biotin molecules. Finally, the ATTO 590-streptavidin conjugate is introduced. Streptavidin has four high-affinity binding sites for biotin, allowing it to bind to the biotinylated secondary antibody.[2] This results in the accumulation of multiple ATTO 590 fluorophores at the site of the target antigen, leading to a significant amplification of the fluorescent signal.

## Quantitative Data: ATTO 590 Fluorophore

The spectral and photophysical properties of ATTO 590 are summarized in the table below. This data is essential for setting up fluorescence microscopes and for quantitative image analysis.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	593 nm	[2][4]
Emission Maximum ( $\lambda_{em}$ )	622 nm	[2][4]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	120,000 M <sup>-1</sup> cm <sup>-1</sup>	[2][4]
Fluorescence Quantum Yield ( $\Phi$ )	0.80	[2][4]
Fluorescence Lifetime ( $\tau$ )	3.7 ns	[4]

## Experimental Protocols

This section provides a detailed protocol for performing immunohistochemistry using the ATTO 590-streptavidin complex on paraffin-embedded tissue sections.

## Materials and Reagents

- Primary Antibody: Specific to the target antigen.
- Biotinylated Secondary Antibody: Raised against the host species of the primary antibody.

- ATTO 590-Streptavidin Conjugate: (e.g., from ATTO-TEC or other suppliers)
- Tissue Sections: Formalin-fixed, paraffin-embedded sections on charged slides.
- Deparaffinization and Rehydration Reagents: Xylene, Ethanol (100%, 95%, 70%).
- Antigen Retrieval Buffer: Citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or other appropriate buffer.
- Wash Buffer: Phosphate-Buffered Saline with 0.1% Tween 20 (PBST).
- Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBST.
- Mounting Medium: Antifade mounting medium, with or without DAPI.
- Humidified Chamber
- Coplin Jars
- Microwave or Water Bath

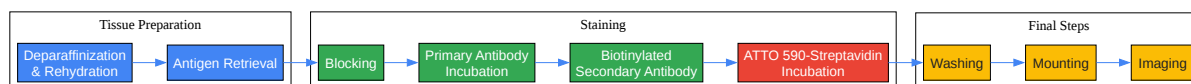
## Step-by-Step Protocol

- Deparaffinization and Rehydration:
  - Immerse slides in xylene: 2 x 5 minutes.
  - Immerse in 100% ethanol: 2 x 3 minutes.
  - Immerse in 95% ethanol: 1 x 3 minutes.
  - Immerse in 70% ethanol: 1 x 3 minutes.
  - Rinse with distilled water.
- Antigen Retrieval:
  - Pre-heat antigen retrieval buffer in a microwave or water bath to 95-100°C.

- Immerse slides in the hot buffer and incubate for 20 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides with PBST: 3 x 5 minutes.
- Blocking:
  - Carefully wipe around the tissue section and encircle with a hydrophobic barrier pen.
  - Apply blocking buffer to each section and incubate for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation:
  - Dilute the primary antibody to its optimal concentration in blocking buffer.
  - Drain the blocking buffer from the slides (do not rinse).
  - Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Rinse slides with PBST: 3 x 5 minutes.
  - Dilute the biotinylated secondary antibody in blocking buffer according to the manufacturer's instructions.
  - Apply the diluted secondary antibody and incubate for 1 hour at room temperature in a humidified chamber.
- ATTO 590-Streptavidin Incubation:
  - Rinse slides with PBST: 3 x 5 minutes.
  - Prepare a working solution of ATTO 590-streptavidin at a concentration of 1-10 µg/ml in PBST.<sup>[2]</sup>

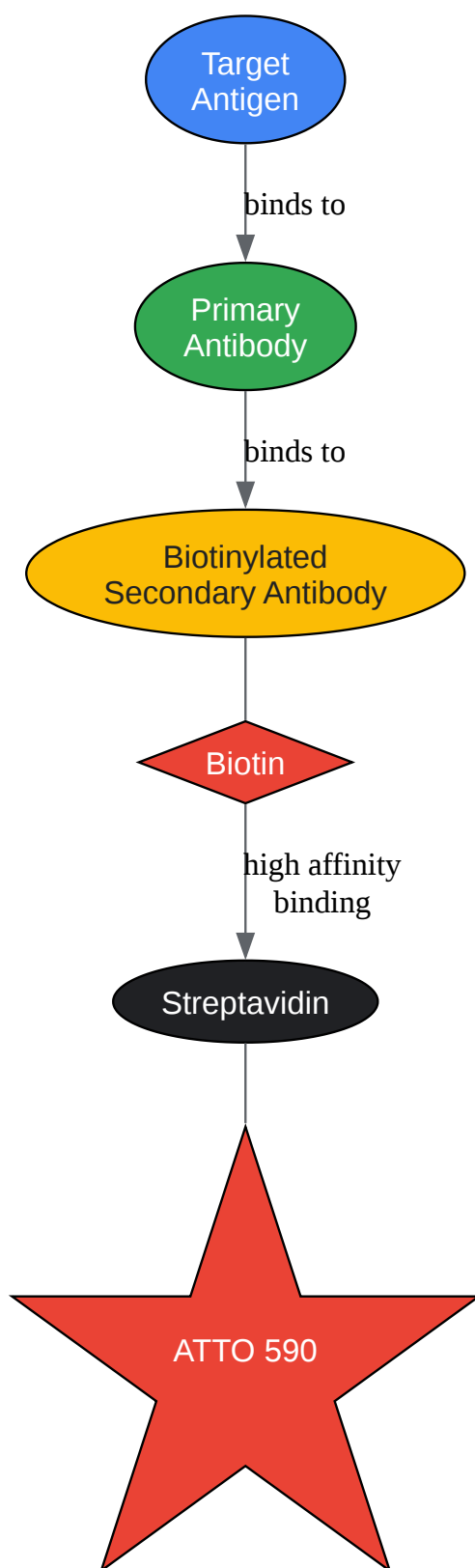
- Apply the ATTO 590-streptavidin solution and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
- Washing and Counterstaining:
  - Rinse slides with PBST: 3 x 5 minutes.
  - (Optional) If a nuclear counterstain is desired, incubate with DAPI solution for 5 minutes.
  - Rinse briefly with PBST.
- Mounting:
  - Carefully remove excess wash buffer.
  - Apply a drop of antifade mounting medium to each section.
  - Coverslip the slides, avoiding air bubbles.
  - Seal the edges of the coverslip with clear nail polish.
- Imaging:
  - Allow the mounting medium to cure.
  - Visualize the slides using a fluorescence microscope with appropriate filters for ATTO 590 (Excitation ~593 nm, Emission ~622 nm).

## Mandatory Visualizations



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Caption: Immunohistochemistry workflow using ATTO 590-Streptavidin.



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Caption: Molecular interactions in ATTO 590-Streptavidin IHC.

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